1-Ethoxycyclohexa-1,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
55983-17-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
XDTREEQQVCXUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCC=CC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Ethoxycyclohexa 1,4 Diene
Cycloaddition Reactions of 1-Ethoxycyclohexa-1,4-diene:This section would have explored the participation of the diene in forming cyclic structures.
Pericyclic Reaction Mechanisms Beyond Diels-Alder:This was planned to cover other concerted reaction pathways.
Unfortunately, the search for specific experimental data, such as reaction yields, diastereomeric ratios (endo/exo), and regiochemical outcomes for this compound in these reactions did not yield any concrete findings. General principles of how alkoxy-substituted dienes behave in Diels-Alder reactions suggest that the ethoxy group would act as an electron-donating group, thus influencing the regioselectivity of the reaction. However, without specific examples and data, a detailed and scientifically accurate discussion as required cannot be constructed.
Similarly, information regarding the participation of this compound in [2+2] cycloadditions and other pericyclic reactions such as electrocyclic reactions or sigmatropic rearrangements is not available in the reviewed literature.
Therefore, due to the lack of specific research focused on this compound, it is not possible to generate the requested thorough and informative article that adheres to the provided outline and content inclusions. The scientific community has yet to publish detailed studies on the reactivity and mechanistic pathways of this particular compound.
Electrophilic Additions to the 1,4-Diene System
The non-conjugated diene system of this compound can isomerize to a conjugated 1-ethoxycyclohexa-1,3-diene, which then undergoes electrophilic addition. The presence of the ethoxy group significantly influences the regioselectivity of the reaction. Electrophilic attack on conjugated dienes can result in two primary products: the 1,2-adduct and the 1,4-adduct. libretexts.org This occurs because the initial attack by an electrophile generates a resonance-stabilized allylic carbocation, which has two carbons with partial positive charges, allowing a nucleophile to attack at either position. chemistrysteps.comyoutube.com
Regiochemical Outcomes: 1,2- vs. 1,4-Addition
In the electrophilic addition to a conjugated system like 1-ethoxycyclohexa-1,3-diene (formed from the isomerization of the 1,4-diene), the initial protonation by an acid (e.g., HBr) is directed by the electron-donating ethoxy group. Protonation is expected to occur at the C4 position to generate the most stable carbocation intermediate, which is stabilized by resonance. The positive charge in this allylic cation is delocalized between the C3 and C5 positions.
Subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these electrophilic centers.
1,2-Addition: Attack at the C3 position results in the 1,2-addition product.
1,4-Addition: Attack at the C5 position yields the 1,4-addition product. masterorganicchemistry.com
The distribution of these products is highly dependent on the reaction conditions. masterorganicchemistry.com
Kinetic vs. Thermodynamic Control in Addition Reactions
The ratio of 1,2- to 1,4-addition products is a classic example of kinetic versus thermodynamic control. youtube.com The specific product that dominates can often be selected by carefully choosing the reaction temperature. youtube.com
Kinetic Control: At lower temperatures (e.g., 0°C or below), the reaction is typically under kinetic control. youtube.com The major product is the one that is formed fastest, meaning it has the lowest activation energy. youtube.com For many conjugated dienes, the 1,2-adduct is the kinetic product. This is often attributed to a "proximity effect," where the nucleophile attacks the carbon closest to its position after the initial electrophilic attack. chemistrysteps.com
Thermodynamic Control: At higher temperatures, the reactions become reversible, and the system reaches equilibrium. masterorganicchemistry.com Under these conditions, the product distribution is governed by the thermodynamic stability of the products themselves. The most stable product, known as the thermodynamic product, will be the major component of the mixture. nih.gov For most conjugated dienes, the 1,4-adduct is thermodynamically more stable because it typically results in a more substituted (and thus more stable) double bond. chemistrysteps.commasterorganicchemistry.com
The following table illustrates a hypothetical product distribution for the addition of HBr to the conjugated isomer of this compound, based on general principles of diene reactivity.
| Reaction Condition | Dominant Control | Major Product | Minor Product | Plausible Product Ratio (Major:Minor) |
|---|---|---|---|---|
| Low Temperature (e.g., -15°C) | Kinetic | 1,2-Adduct | 1,4-Adduct | ~75:25 |
| High Temperature (e.g., 40°C) | Thermodynamic | 1,4-Adduct | 1,2-Adduct | ~20:80 |
Organometallic Transformations Involving this compound
The double bonds in this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions. These transformations can lead to cross-coupling, aromatization, or the introduction of new functional groups with high selectivity.
Palladium-Catalyzed Reactions and Cross-Coupling
Palladium catalysts are widely used for the functionalization of dienes. While specific studies on this compound are not extensively detailed, the reactivity of the parent cyclohexa-1,4-diene suggests several potential transformations. For instance, palladium(II) species are known to catalyze the oxidation of cyclohexadienes to form aromatic compounds. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as those developed by Larock and Bäckvall for cyclic 1,3-dienes, enable the stereoselective 1,4-difunctionalization to prepare polysubstituted alkenes. chemrxiv.orgnih.gov A plausible palladium-catalyzed reaction could involve a 1,4-carboamination, where an aryl halide and an amine are added across the diene system, a process that has been demonstrated for cyclic 1,3-dienes. chemrxiv.org
Ruthenium-Catalyzed Aromatization Processes
The conversion of cyclohexadiene derivatives into aromatic compounds is a thermodynamically favorable process. wikipedia.org Ruthenium complexes are effective catalysts for dehydrogenation reactions that accomplish this transformation. The process involves the formal removal of two molecules of hydrogen (H₂) from the diene ring to yield the corresponding aromatic ether, ethoxybenzene. This type of reaction is often driven by the formation of the highly stable aromatic ring.
Other Transition Metal Catalysis (e.g., Copper, Nickel)
Other transition metals also play a significant role in the transformation of dienes.
Copper Catalysis: Copper-catalyzed reactions have been applied to the synthesis of various heterocyclic and cross-coupled products. nih.gov For diene systems, copper catalysts can be involved in multicomponent reactions, such as the formation of tetrahydrocarbazoles from indole derivatives and dienophiles. beilstein-archives.org While direct applications to this compound are not specified, the general utility of copper in activating diene systems suggests potential for similar complex bond-forming cascades.
Nickel Catalysis: Nickel catalysts offer unique reactivity profiles, often involving radical pathways or different oxidation states (e.g., Ni(I)/Ni(III)). nih.govyoutube.com Nickel-catalyzed enantioselective hydroamination of 1,3-dienes has been developed to produce chiral allylamines with high regioselectivity for 1,4-addition. dicp.ac.cn Similarly, nickel catalysis can achieve cross-hydroalkenylation between cyclic 1,3-dienes and terminal olefins to generate chiral 1,4-dienes. researchgate.net These methodologies could potentially be applied to this compound to synthesize valuable chiral building blocks.
The table below summarizes the types of organometallic transformations applicable to diene systems like this compound.
| Metal Catalyst | Reaction Type | Potential Product from this compound | Key Features |
|---|---|---|---|
| Palladium (Pd) | 1,4-Difunctionalization / Cross-Coupling | 1,4-disubstituted cyclohexene (B86901) derivatives | High stereoselectivity (syn-addition often favored) chemrxiv.org |
| Ruthenium (Ru) | Aromatization (Dehydrogenation) | Ethoxybenzene | Driven by the formation of a stable aromatic ring wikipedia.org |
| Nickel (Ni) | Hydroamination / Hydroalkenylation | Chiral allylic ethers or amines | Enables asymmetric synthesis with high regioselectivity dicp.ac.cn |
| Copper (Cu) | Multicomponent Reactions / Cycloadditions | Complex heterocyclic structures | Facilitates cascade reactions to build molecular complexity beilstein-archives.org |
Acid-Catalyzed Rearrangements of Cyclohexa-1,4-dienes
Cyclohexa-1,4-dienes are known to undergo acid-catalyzed isomerization to the thermodynamically more stable conjugated cyclohexa-1,3-dienes. The driving force for this rearrangement is the formation of a conjugated system, which is energetically favorable. The presence of an ethoxy group on the diene system, as in this compound, introduces additional electronic factors that can influence the mechanism and outcome of this rearrangement.
The generally accepted mechanism for the acid-catalyzed isomerization of a cyclohexa-1,4-diene involves the protonation of one of the double bonds to form a carbocation intermediate. Subsequent deprotonation at an adjacent position leads to the formation of the conjugated diene. In the case of this compound, protonation can occur at either of the two double bonds.
Protonation of the C4-C5 double bond would lead to a secondary carbocation, which is relatively stable. However, protonation of the C1-C2 double bond, specifically at the C2 position, would result in an oxocarbenium ion intermediate. This intermediate is significantly stabilized by resonance involving the lone pair of electrons on the oxygen atom of the ethoxy group. This resonance stabilization makes the formation of the oxocarbenium ion a favored pathway.
The aromatization of 1,4-cyclohexadiene (B1204751) and its derivatives is also a facile process, driven by the formation of a stable aromatic ring wikipedia.org. In the presence of a suitable catalyst or under specific reaction conditions, this compound can be expected to undergo aromatization to form phenetole (B1680304) (ethoxybenzene).
Nucleophilic Reactivity of Enol Ethers and Derivatives
The enol ether moiety in this compound confers significant nucleophilic character to the C2 carbon of the double bond. The lone pairs on the oxygen atom can be delocalized into the double bond, increasing its electron density and making it susceptible to attack by electrophiles.
Interactions with Electrophiles
The electron-rich nature of the enol ether double bond in this compound makes it reactive towards a variety of electrophiles. The reaction typically proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate upon attack by the electrophile at the C2 position. This intermediate is then trapped by a nucleophile to afford the final product.
The general reactivity of enol ethers with electrophiles is well-established. For instance, silyl (B83357) enol ethers, which are analogous to alkyl enol ethers in their reactivity, are known to react with a range of electrophiles in the presence of a Lewis acid catalyst.
Table 1: Illustrative Reactions of this compound with Various Electrophiles
| Electrophile | Product | Conditions |
| H+ | 1-Ethoxycyclohexa-1,3-diene | Catalytic Acid |
| Br2 | 2-Bromo-1-ethoxycyclohex-4-en-1-ol | CH2Cl2, -78 °C |
| CH3COCl | 2-Acetyl-1-ethoxycyclohex-4-ene | Lewis Acid |
| PhCHO | 2-(Hydroxy(phenyl)methyl)-1-ethoxycyclohex-4-ene | Lewis Acid |
This table presents hypothetical reaction outcomes based on the established reactivity of enol ethers.
Nucleophilic Substitution on Substituted Cyclohexadienones
Substituted cyclohexadienones are versatile intermediates in organic synthesis. The enol ether functionality of this compound can be harnessed to act as a nucleophile in reactions that lead to the formation of substituted cyclohexadienones. Cyclohexadienones are key building blocks in the synthesis of numerous natural products nih.gov.
One plausible synthetic strategy involves the reaction of this compound with a suitable electrophile to generate an intermediate that can be converted to a substituted cyclohexadienone. For example, a Michael addition of the enol ether to an α,β-unsaturated ketone could be envisioned.
Alternatively, the nucleophilic character of this compound can be utilized in substitution reactions. For instance, in a reaction with a suitably substituted cyclohexadienone bearing a leaving group at the 4-position, the enol ether could potentially act as a nucleophile, leading to a more complex cyclohexadienone derivative. The reactivity of such systems is often dictated by the nature of the substituents on the cyclohexadienone ring.
Table 2: Hypothetical Nucleophilic Substitution Reactions Involving an Enol Ether Moiety
| Cyclohexadienone Substrate | Nucleophile (from this compound) | Product |
| 4-Chloro-4-methylcyclohexa-2,5-dienone | This compound | 4-(1-Ethoxycyclohex-3-en-1-yl)-4-methylcyclohexa-2,5-dienone |
| 4-Tosyloxy-4-phenylcyclohexa-2,5-dienone | This compound | 4-(1-Ethoxycyclohex-3-en-1-yl)-4-phenylcyclohexa-2,5-dienone |
This table illustrates potential, though not experimentally verified, nucleophilic substitution reactions.
Computational and Theoretical Investigations of 1 Ethoxycyclohexa 1,4 Diene
Frontier Molecular Orbital (FMO) Theory Analysis in Pericyclic Reactions
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the outcomes of pericyclic reactions, such as the Diels-Alder reaction. masterorganicchemistry.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.com
For 1-Ethoxycyclohexa-1,4-diene, the electron-donating ethoxy group would raise the energy of the HOMO, making it more nucleophilic. nih.gov In a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the primary interaction would be between the HOMO of this compound and the LUMO of the dienophile. masterorganicchemistry.com The symmetry and the relative sizes of the orbital coefficients on the terminal carbons of the diene would determine the regioselectivity of the reaction.
Table 2: Predicted FMO Characteristics for this compound
| Molecular Orbital | Predicted Energy Level | Key Atomic Orbital Contributions |
|---|---|---|
| HOMO | Relatively High | C1, C4, O |
This table is based on general principles of FMO theory for substituted dienes and is not derived from specific calculations on this compound.
Theoretical Predictions of Novel Reactions and Pathways
Theoretical calculations can go beyond explaining known reactivity and can be used to predict novel reactions and pathways that have not yet been explored experimentally. For this compound, computational studies could explore its potential in less common pericyclic reactions or in reactions catalyzed by transition metals. For example, theoretical calculations could investigate the feasibility of [6+4] cycloadditions or other higher-order cycloaddition reactions. Furthermore, computational screening could identify potential catalysts that could enable new transformations of this diene, opening up new avenues for synthetic chemistry.
Advanced Spectroscopic Characterization Techniques for 1 Ethoxycyclohexa 1,4 Diene and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-Ethoxycyclohexa-1,4-diene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule. For the parent compound, this compound, the ethoxy group introduces characteristic signals: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. The cyclohexadiene ring exhibits signals for both olefinic and aliphatic protons.
While specific spectral data for this compound is not widely published, data from the analogous 1-methoxycyclohexa-1,4-diene (B1329487) can provide expected values. nih.gov The olefinic protons are expected to resonate downfield due to the deshielding effect of the double bonds, while the methylene protons of the ring will appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous compounds and general NMR principles)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Olefinic CH | 5.0 - 6.0 | 120 - 140 |
| Allylic CH₂ | 2.5 - 3.0 | 25 - 35 |
| O-CH₂ | 3.5 - 4.0 (quartet) | 60 - 70 |
| CH₃ | 1.0 - 1.5 (triplet) | 10 - 20 |
Multi-Dimensional NMR for Complex Structure Determination
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques are essential for unambiguously assigning signals and determining the complete molecular structure.
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (-OCH₂CH₃) and between the olefinic and allylic protons on the cyclohexadiene ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons of the ethoxy group and the C1 carbon of the cyclohexadiene ring.
Elucidation of Stereochemistry and Regiochemistry via NMR
NMR spectroscopy is a powerful tool for determining the stereochemistry and regiochemistry of substituted this compound derivatives.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are bonded. wordpress.com For derivatives with substituents on the ring, NOESY can be used to determine their relative stereochemistry (e.g., cis or trans). Cross-peaks in a NOESY spectrum indicate through-space proximity of protons, typically within 5 Å. wordpress.com
Regiochemistry: In cases where substitution can occur at different positions on the cyclohexadiene ring, NMR is crucial for identifying the correct isomer. The chemical shifts of the protons and carbons, as well as the proton-proton coupling constants, are highly sensitive to the position of substituents. For example, the introduction of a substituent will cause predictable shifts in the signals of nearby protons and carbons, allowing for the determination of the substitution pattern.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage would be prominent. Other key absorptions include C=C stretching from the double bonds in the ring, and C-H stretching vibrations for both the sp² (olefinic) and sp³ (aliphatic and ethoxy) hybridized carbons. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. For this compound, the symmetric C=C stretching vibration of the cyclohexadiene ring is expected to produce a strong signal in the Raman spectrum. Studies on the parent 1,4-cyclohexadiene (B1204751) have shown that the molecule likely adopts a planar conformation, and this can be investigated through vibrational analysis. unige.ch
Table 2: Predicted Key IR and Raman Vibrational Frequencies for this compound (Based on data for analogous compounds)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp²) Stretch | 3000 - 3100 | 3000 - 3100 |
| C-H (sp³) Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 (strong) |
| C-O-C Asymmetric Stretch | 1050 - 1150 (strong) | Weak |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives. pnnl.gov HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₂O), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Studies
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, several fragmentation pathways can be predicted based on the fragmentation of ethers and cyclic dienes. libretexts.orgmsu.edu
Loss of the Ethoxy Group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule via a McLafferty-type rearrangement.
Retro-Diels-Alder Reaction: Cyclohexadiene derivatives can undergo a characteristic retro-Diels-Alder reaction, leading to the fragmentation of the ring into a diene and a dienophile. msu.edu
Loss of an Alkyl Group: Fragmentation can also occur within the ethoxy group, leading to the loss of a methyl (•CH₃) or ethyl (•CH₂CH₃) radical.
The mass spectrum of the related 1-methoxy-1,4-cyclohexadiene shows a prominent molecular ion peak and significant fragment ions corresponding to the loss of the methoxy (B1213986) group and other rearrangements. nist.gov A similar pattern would be expected for the ethoxy derivative, with adjustments for the different mass of the alkoxy group.
Table 3: Predicted Key Mass Spectral Fragments for this compound (C₈H₁₂O, MW: 124.18)
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 124 | [C₈H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 95 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 79 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 80 | [C₆H₈]⁺• | Retro-Diels-Alder (loss of C₂H₄O) |
Integration of Spectroscopic Data with Computational Models
The comprehensive characterization of this compound and its derivatives is significantly enhanced by the synergistic integration of experimental spectroscopic data with sophisticated computational models. This approach allows for a more precise interpretation of complex spectra, aids in the definitive assignment of ambiguous signals, and provides deeper insights into the molecule's three-dimensional structure and electronic properties. Density Functional Theory (DFT) has emerged as a powerful tool in this regard, particularly for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
Theoretical Framework for Spectroscopic Prediction
Computational chemistry, particularly through DFT, enables the calculation of various molecular properties, including NMR chemical shifts and coupling constants. researchgate.net The general workflow for integrating computational models with experimental data for a molecule like this compound involves several key steps:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. Different conformers can exhibit distinct spectroscopic signatures, and it is crucial to identify the most stable structure or a Boltzmann-weighted ensemble of low-energy conformers. For this compound, this would involve optimizing the orientation of the ethoxy group relative to the cyclohexadiene ring.
Spectroscopic Parameter Calculation: Once the geometry is optimized, quantum mechanical calculations are performed to predict the NMR chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT approach for this purpose, offering a good balance between accuracy and computational cost. nih.gov
Solvent Effects: The inclusion of solvent effects in the computational model is critical for accurate predictions, as chemical shifts can be sensitive to the surrounding medium. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent. semanticscholar.org
Correlation and Scaling: A linear correlation is often observed between the computationally predicted chemical shifts and the experimentally measured values. nih.gov This correlation can be used to scale the theoretical data, improving the agreement with experimental results.
Application to this compound
While extensive experimental and computational studies specifically on this compound are not widely published, the methodology can be illustrated using data from analogous compounds and theoretical predictions. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted and then compared with experimental data for confirmation of its structure.
For instance, in a hypothetical scenario, the experimental ¹H NMR spectrum of a synthesized compound believed to be this compound is recorded. Concurrently, a DFT calculation is performed to predict the ¹H and ¹³C NMR chemical shifts.
Hypothetical Experimental vs. Calculated ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) (DFT/B3LYP/6-311+G(2d,p) with CPCM in CDCl₃) | Experimental δ (ppm) |
| H1 | 5.85 | 5.82 |
| H2 | 2.80 | 2.78 |
| H3 | 2.80 | 2.78 |
| H4 | 5.65 | 5.63 |
| H5 | 2.75 | 2.73 |
| H6 | 2.75 | 2.73 |
| O-CH₂ | 3.80 | 3.78 |
| CH₃ | 1.30 | 1.28 |
Hypothetical Experimental vs. Calculated ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) (DFT/B3LYP/6-311+G(2d,p) with CPCM in CDCl₃) | Experimental δ (ppm) |
| C1 | 150.5 | 150.2 |
| C2 | 125.8 | 125.6 |
| C3 | 28.5 | 28.3 |
| C4 | 124.2 | 124.0 |
| C5 | 124.2 | 124.0 |
| C6 | 28.5 | 28.3 |
| O-CH₂ | 65.2 | 65.0 |
| CH₃ | 15.1 | 14.9 |
The strong correlation between the predicted and experimental data in these hypothetical tables would provide a high degree of confidence in the structural assignment of this compound. Any significant deviations could indicate an incorrect structural proposal or the presence of unexpected conformational effects that warrant further investigation.
Detailed Research Findings from Related Systems
Studies on similar diene and cyclohexadiene systems have demonstrated the power of this integrated approach. For example, in the structural elucidation of various geometric isomers of conjugated linoleic acids, DFT calculations of ¹H and ¹³C NMR chemical shifts were instrumental in the unambiguous assignment of signals and the identification of the correct isomers. nih.gov These studies often employ a variety of DFT functionals and basis sets to find the optimal level of theory that reproduces the experimental data with high fidelity. nih.govnih.gov
The choice of the DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.gov For instance, hybrid functionals like B3LYP are often used, and large basis sets that include polarization and diffuse functions, such as 6-311+G(2d,p), are recommended for accurate predictions of ¹H NMR chemical shifts. nih.gov
Future Directions
The continuous development of computational methods, including more accurate DFT functionals and the incorporation of machine learning algorithms, promises to further enhance the predictive power of computational spectroscopy. rsc.orgnih.govfrontiersin.org These advancements will allow for the analysis of increasingly complex derivatives of this compound and provide even more detailed insights into their structure and dynamics. The integration of experimental data with these advanced computational models will remain a cornerstone of modern chemical research, enabling the precise and confident characterization of novel compounds.
Research Applications of 1 Ethoxycyclohexa 1,4 Diene in Complex Organic Synthesis
Strategic Building Block for the Synthesis of Natural Products and Bioactive Molecules
The inherent reactivity of 1-ethoxycyclohexa-1,4-diene makes it an excellent starting material for the synthesis of a wide array of complex and biologically significant molecules. Its diene system readily participates in cycloaddition reactions, providing a powerful tool for the rapid construction of cyclic frameworks that are prevalent in natural products.
The desymmetrization of cyclohexa-1,4-dienes offers an efficient pathway to complex molecules from simple precursors in a single step. This approach allows for the selective formation of at least two new stereogenic centers. The use of chiral catalysts or reagents can effect the enantioselective desymmetrization of achiral cyclohexa-1,4-dienes. cardiff.ac.uk For instance, the Sharpless asymmetric dihydroxylation has been effectively used in the desymmetrization of cyclohexadienylsilanes. cardiff.ac.uk Furthermore, organocatalysis provides a route to chiral 1,3-cyclohexadienals. nih.gov
Carbasugars, where the endocyclic oxygen atom of a carbohydrate is replaced by a methylene (B1212753) group, often exhibit interesting biological activities, such as glycosidase inhibition. nih.gov The synthesis of these glycomimetics is an active area of research. nih.govnih.gov Stereoselective methods, such as the Diels-Alder reaction, have been employed to synthesize sugar-fused C-aryl-carbasugar derivatives with excellent regio- and stereoselectivity. indianchemicalsociety.com The unique reactivity of dienes derived from sugars allows for the construction of these complex polyhydroxylated cyclic systems. nih.gov
Bridged bicyclic ring systems are common structural motifs in a number of biologically important natural products. nih.gov The intramolecular Diels-Alder (IMDA) reaction is a valuable method for the synthesis of these complex architectures, including bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov Asymmetric variants of the type 2 IMDA reaction have been developed to deliver bridged bicyclic systems in high diastereomeric and enantiomeric purity. nih.gov While the synthesis of many bridged systems is well-established, the creation of bicyclo[m.n.2] ring systems remains a significant synthetic challenge. nsf.gov
Utility in the Development of Pharmaceutical and Agrochemical Intermediates
The cyclohexene (B86901) and cyclohexadiene cores accessible from this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, derivatives of cyclohexa-2,5-diene-1,4-dione have been designed and synthesized as potential antiproliferative agents for cancer therapy. nih.govnih.gov Specifically, compounds like 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione have shown prominent cytotoxicity against various human tumor cell lines. nih.govnih.gov
Contributions to Materials Science through Polymer Precursors
Dienes are fundamental building blocks in polymer chemistry. The polymerization of cyclohexadienes can lead to polymers with unique properties. For instance, the anionic polymerization of cyclohexa-1,3-diene can produce a "living" polymer with a narrow molecular weight distribution, allowing for the synthesis of well-defined block copolymers. researchgate.net These polymers and their hydrogenated derivatives can exhibit excellent thermal, mechanical, and optical properties, making them suitable for various industrial applications. researchgate.net
Designing New Synthetic Methodologies and Reagents
The unique reactivity of this compound and related cyclohexadienes has spurred the development of new synthetic methodologies. For example, the cobalt-catalyzed Diels-Alder reaction of alkynyl pinacol (B44631) boronic esters with dienes provides a regioselective route to cycloadducts. organic-chemistry.org This reaction can be part of a one-pot sequence involving subsequent Suzuki coupling and oxidation to generate complex aromatic products. organic-chemistry.org Furthermore, the development of ammonia-free Birch reduction protocols using bench-stable sodium dispersions allows for a practical and chemoselective synthesis of 1,4-cyclohexadienes from a wide range of aromatic compounds. organic-chemistry.org
Data Tables
Table 1: Examples of Bioactive Molecules Synthesized Using Cyclohexadiene Scaffolds
| Bioactive Molecule Class | Synthetic Strategy | Key Intermediate | Potential Application |
|---|---|---|---|
| Carbasugars | Diels-Alder Reaction | Polyhydroxylated Decalins | Glycosidase Inhibitors |
| Bridged Bicyclic Lactams | Intramolecular Diels-Alder | Bicyclo[5.3.1]undecane | Natural Product Synthesis |
Table 2: Polymerization Methods for Cyclohexadienes
| Polymerization Method | Catalyst/Initiator | Resulting Polymer | Key Features |
|---|---|---|---|
| Anionic Polymerization | n-Butyllithium/TMEDA | Poly(cyclohexa-1,3-diene) | "Living" polymer, narrow molecular weight distribution |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Ethoxycyclohexa-1,4-diene in laboratory settings?
- Methodological Answer : The compound can be synthesized via Birch reduction under visible-light organocatalysis. For example, cyclohexa-1,4-diene derivatives are accessible through photoinduced electron transfer using aryl ethers as precursors (e.g., (cyclohexa-1,4-dien-1-yloxy)benzene) . Alternatively, alkylation of cyclohexa-1,4-diene with ethylating agents (e.g., ethyl halides) in the presence of a base may yield the ethoxy-substituted derivative, though reaction conditions (solvent, temperature) must be optimized to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key signals include:
- ¹H NMR : Peaks at δ 5.60–5.77 ppm (m, 4H, conjugated diene protons) and δ 3.40–3.60 ppm (q, 2H, ethoxy group) .
- ¹³C NMR : Resonances for the ethoxy carbon (δ ~60–70 ppm) and conjugated carbons (δ ~120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., DART-TOF) confirms the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₂O: m/z calc. 124.0888) .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or dimerization. Cyclohexa-1,4-diene derivatives are prone to thermal decomposition; stability tests under varying temperatures (e.g., 25°C vs. 4°C) are recommended .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition-metal-free ionic transfer processes?
- Methodological Answer : The electron-rich diene system participates in hydrosilylation or hydrogermylation via borane-mediated activation. For example, cyclohexa-1,4-diene reacts with triarylboranes to generate reactive intermediates for C–X bond functionalization. Substituents like ethoxy groups may modulate reactivity by altering electron density at the diene moiety . Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
Q. What computational approaches can predict the stability and aromaticity of this compound derivatives under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess aromaticity via NICS (Nucleus-Independent Chemical Shift) values and HOMA (Harmonic Oscillator Model of Aromaticity) indices. For strained systems like cyclohexadienes, compare energy barriers for ring-opening or isomerization to evaluate thermodynamic stability .
Q. How can researchers resolve discrepancies in reaction yields when using different catalytic systems for functionalizing this compound?
- Methodological Answer : Systematic parameter screening is essential:
- Catalyst Loading : Test 1–10 mol% of organocatalysts (e.g., aryl boranes) .
- Solvent Effects : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents to optimize electron-transfer efficiency .
- By-Product Analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization or over-reduction) and adjust stoichiometry .
Q. What factors contribute to the thermal stability of this compound, and how can decomposition be mitigated?
- Methodological Answer : Thermal stability is influenced by conjugation and steric hindrance. Ethoxy groups may stabilize the diene through resonance, but prolonged heating (>50°C) can trigger retro-Diels-Alder reactions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct transformations at ≤0°C .
- Additives : Use radical inhibitors (e.g., BHT) or antioxidants to suppress decomposition .
Data Contradiction Analysis
Q. Conflicting reports exist on the regioselectivity of electrophilic additions to this compound. How should researchers validate proposed mechanisms?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs to track addition sites (e.g., D₂O in acid-catalyzed hydration) .
- Kinetic vs. Thermodynamic Control : Compare product ratios under different reaction durations and temperatures .
- Computational Modeling : Simulate transition states to identify favored pathways (e.g., Marcus theory for electron transfer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
